molecular formula C17H22N4O3S B2630443 4-methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1396813-93-6

4-methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2630443
CAS No.: 1396813-93-6
M. Wt: 362.45
InChI Key: XQSNJBLELAXEBX-UHFFFAOYSA-N
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Description

    Reagents: Methanol, methyl iodide, base (e.g., NaOH)

    Conditions: Reflux, organic solvent

    Reaction: C6H5SO2NH2+CH3I4-methoxy-2,5-dimethylbenzenesulfonamide\text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{CH}_3\text{I} \rightarrow \text{4-methoxy-2,5-dimethylbenzenesulfonamide}C6​H5​SO2​NH2​+CH3​I→4-methoxy-2,5-dimethylbenzenesulfonamide

  • Step 3: Attachment of Pyrrolidinyl-Pyrimidinyl Moiety

      Reagents: Pyrrolidine, pyrimidine derivative, coupling agent (e.g., EDC)

      Conditions: Room temperature, organic solvent

      Reaction: 4-methoxy-2,5-dimethylbenzenesulfonamide+pyrrolidinyl-pyrimidine4-methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide\text{4-methoxy-2,5-dimethylbenzenesulfonamide} + \text{pyrrolidinyl-pyrimidine} \rightarrow \text{this compound}4-methoxy-2,5-dimethylbenzenesulfonamide+pyrrolidinyl-pyrimidine→this compound

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzenesulfonamide core, followed by the introduction of the methoxy and dimethyl groups through electrophilic aromatic substitution reactions. The pyrrolidinyl-pyrimidinyl moiety is then attached via nucleophilic substitution reactions.

    • Step 1: Preparation of Benzenesulfonamide Core

        Reagents: Benzenesulfonyl chloride, ammonia

        Conditions: Room temperature, aqueous medium

        Reaction: C6H5SO2Cl+NH3C6H5SO2NH2+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NH}_2 + \text{HCl}C6​H5​SO2​Cl+NH3​→C6​H5​SO2​NH2​+HCl

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

      Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or sulfinic acid derivative.

      Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO_4), chromium trioxide (CrO_3)

      Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4)

      Substitution: Halogenating agents (e.g., Br_2, Cl_2), nitrating agents (e.g., HNO_3)

    Major Products

      Oxidation Products: Aldehydes, carboxylic acids

      Reduction Products: Sulfonic acids, sulfinic acids

      Substitution Products: Halogenated, nitrated derivatives

    Scientific Research Applications

    Chemistry

    In chemistry, 4-methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology

    Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor modulation, or antimicrobial properties. It can be used in the study of biochemical pathways and the development of new therapeutic agents.

    Medicine

    In medicine, the compound’s potential pharmacological activities make it a candidate for drug development. It may be investigated for its efficacy in treating diseases such as cancer, infections, or neurological disorders.

    Industry

    Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.

    Mechanism of Action

    The mechanism of action of 4-methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidinyl-pyrimidinyl moiety may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to alterations in cellular pathways, resulting in the compound’s observed biological effects.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-methoxy-2,5-dimethylbenzenesulfonamide
    • N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
    • 2,5-dimethylbenzenesulfonamide

    Uniqueness

    Compared to similar compounds, 4-methoxy-2,5-dimethyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide stands out due to its combined structural features. The presence of both methoxy and dimethyl groups, along with the pyrrolidinyl-pyrimidinyl moiety, provides a unique set of chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

    Properties

    IUPAC Name

    4-methoxy-2,5-dimethyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H22N4O3S/c1-12-9-16(13(2)8-15(12)24-3)25(22,23)20-14-10-18-17(19-11-14)21-6-4-5-7-21/h8-11,20H,4-7H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XQSNJBLELAXEBX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3)C)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H22N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    362.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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